

Comparative Crystallographic Analysis of Substituted Indazoles: A Guide for Researchers

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Compound of Interest

Compound Name: 6-Chloro-3-iodo-1H-indazole

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This guide provides a comparative analysis of the X-ray crystallographic data of **6-chloro-3-iodo-1H-indazole** derivatives and related substituted indazoles. It is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural characteristics of this important class of compounds. The guide includes a summary of crystallographic data, detailed experimental protocols, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.^[1] Their diverse biological activities, including anti-cancer and anti-inflammatory properties, have made them a focal point in medicinal chemistry.^{[1][2]} X-ray crystallography provides definitive insights into their three-dimensional structure, which is crucial for understanding structure-activity relationships and for rational drug design.^[3]

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of substituted indazole derivatives, providing a basis for structural comparison. While the specific crystal structure for **6-chloro-3-iodo-1H-indazole** is not publicly available, the data for a closely related compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, is presented alongside other substituted indazoles to highlight structural variations.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole	C10H8ClN3O2	Monoclinic	P21/c	11.433(2)	12.016(2)	16.096(3)	90	108.85(3)	90	2092.9(7)	8	[4]
9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole	C15H9BrN4	Monoclinic	P21/n	10.1349(4)	8.0151(3)	16.7468(6)	90	97.245(2)	90	1349.53(9)	4	[5]

10- Met hox y-3- (pyri din- 4- yl)p yrim ido[1,2- b]in daz ole	C16 H12 N4O	Mon oclin ic	P21/ c	12.0 990(7)	12.4 210(7)	9.17 06(5)	90	109. 208(2)	90	130 0.90 (13)	4	[5]
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Inda zol- 2-yl- acet ic acid	C9H 8N2 O2	Mon oclin ic	P21/ c	11.2 38(2)	5.58 6(1)	13.2 65(3)	90	109. 38(3)	90	784. 8(3)	4	[6]
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Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of substituted indazole derivatives, based on reported procedures.[4][5][6][7]

Synthesis of Substituted Indazoles

The synthesis of the title compound, **6-chloro-3-iodo-1H-indazole** (CAS 503045-59-8), and its derivatives can be achieved through various organic synthesis routes.[8] A common method involves the iodination of the corresponding 6-chloro-1H-indazole. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole has been reported by treating 6-bromo-1H-indazole with potassium hydroxide and iodine in DMF.[9] Similar principles can be applied for the synthesis of other derivatives, often involving cyclization reactions of substituted hydrazones or nucleophilic substitution on the indazole ring.[6][10]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods. The choice of solvent is critical and is often determined empirically. Common solvents for crystallizing indazole derivatives include toluene, methanol, and ethanol.[5][7] For example, X-ray quality crystals of 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole were grown from a toluene solution over five days.[5]

X-ray Data Collection and Structure Refinement

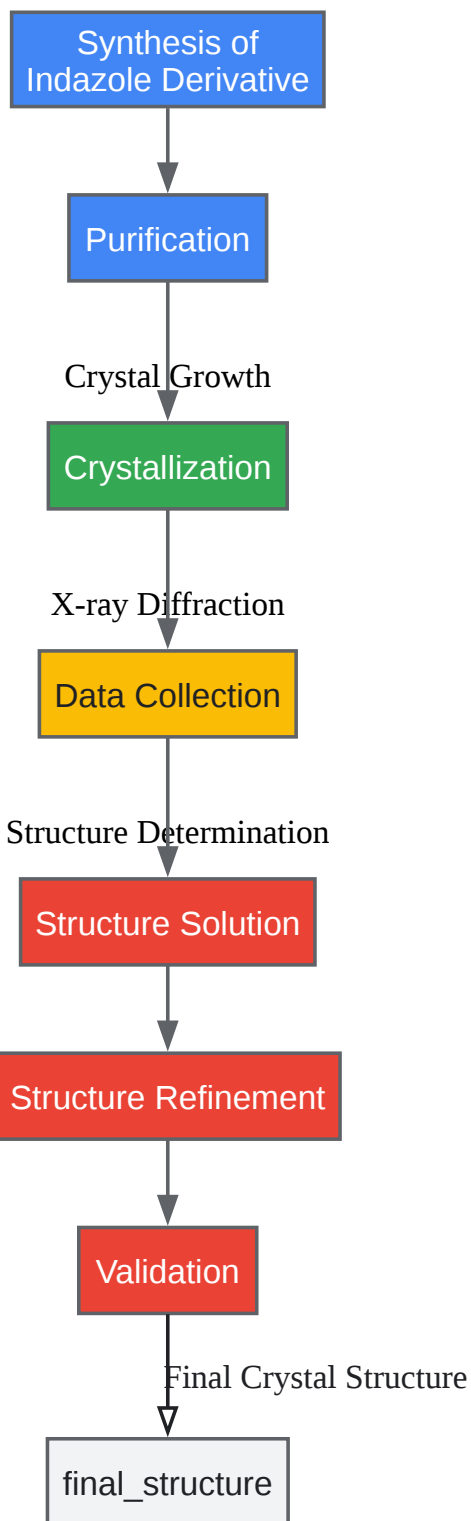
Single-crystal X-ray diffraction data are collected on a diffractometer, typically equipped with a CCD or CMOS detector and using Mo K α or Cu K α radiation. The crystals are usually mounted on a loop and maintained at a low temperature (e.g., 100-170 K) during data collection to minimize thermal motion.

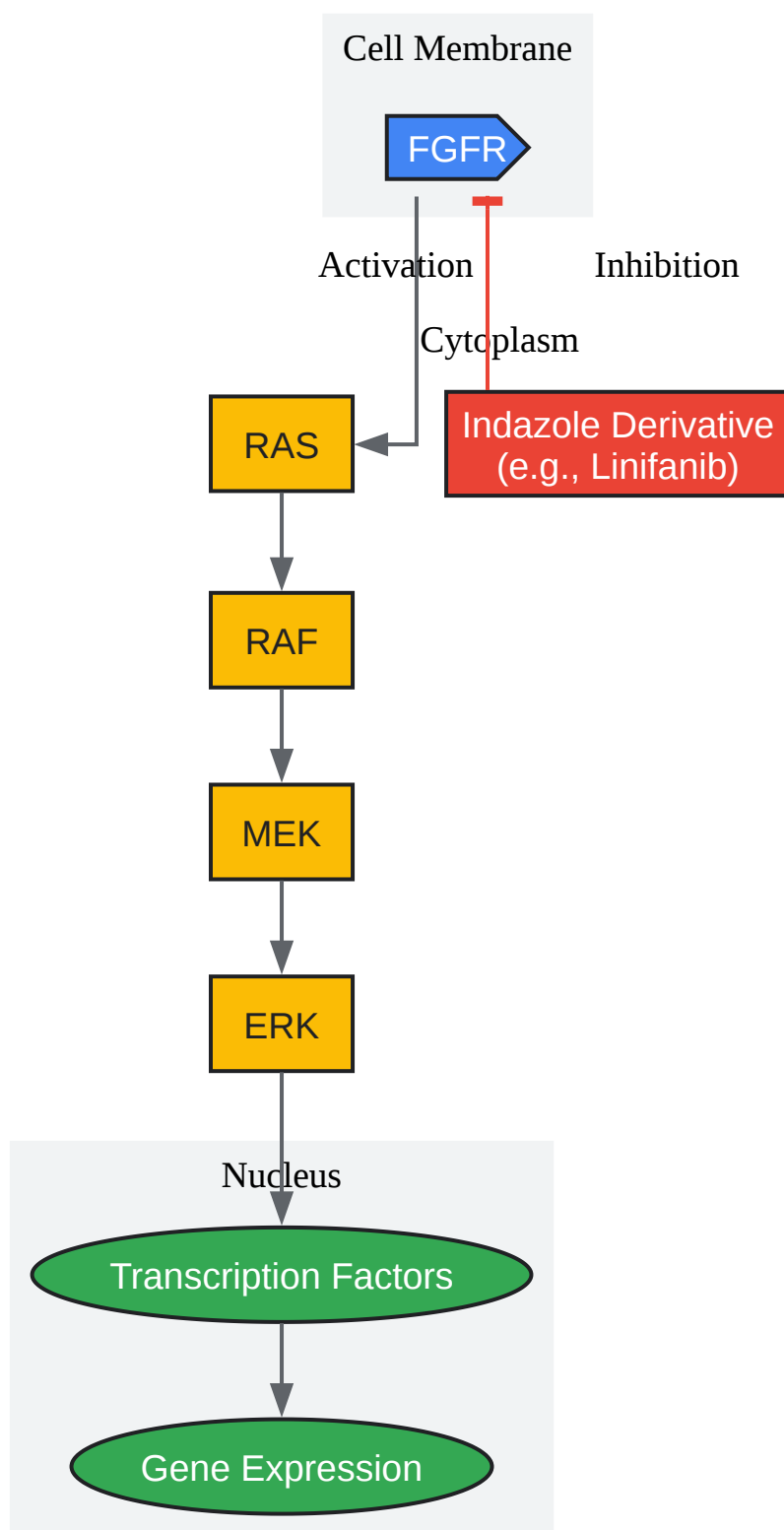
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using tools such as CHECKCIF.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a relevant signaling pathway where indazole derivatives have shown activity.

Compound Preparation





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